molecular formula C17H14N2O2 B1519088 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1177282-64-2

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1519088
CAS No.: 1177282-64-2
M. Wt: 278.3 g/mol
InChI Key: DWSDXIBXFAPIAU-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at position 2, a biphenyl group at position 5, and a carboxylic acid group at position 3. The structural diversity of pyrazoles makes them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 4-phenylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the desired pyrazole . The reaction conditions often include the use of catalysts such as acetic acid or sulfuric acid and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group at position 5 enhances its potential interactions with biological targets and its overall stability .

Biological Activity

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including a biphenyl group, which enhances its interactions with biological targets.

  • Molecular Formula : C17H14N2O2
  • CAS Number : 1177282-64-2
  • Molar Mass : 278.31 g/mol

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. A common method includes the reaction of 4-phenylphenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the desired pyrazole derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound has been studied for its potential as an enzyme inhibitor and receptor ligand, particularly in the context of anti-inflammatory and anticancer activities .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related pyrazolo[1,5-a]quinazolines have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies show that certain derivatives have IC50 values in the low micromolar range, indicating strong activity against inflammatory mediators .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has been found to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The biphenyl moiety may enhance its binding affinity to critical molecular targets involved in cancer progression .

Case Studies

StudyFindings
Study 1 Evaluated anti-inflammatory activity in a carrageenan-induced paw edema model; showed a reduction in edema by 39% without gastric ulcerogenic effects.
Study 2 Investigated the binding affinity of related compounds to mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3; indicated potential as therapeutic agents targeting these pathways.
Study 3 Assessed anticancer effects on several human cancer cell lines; demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound acts as a selective inhibitor for COX enzymes with potential applications in treating inflammatory diseases .
  • Cellular Mechanisms : It modulates key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
  • Structure-Activity Relationship (SAR) : The presence of the biphenyl group is critical for enhancing biological activity, indicating that modifications to this structure can significantly influence efficacy .

Properties

IUPAC Name

2-methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDXIBXFAPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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